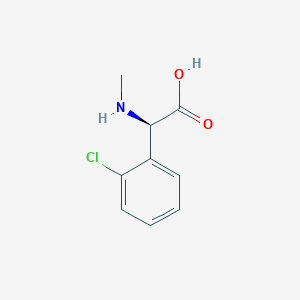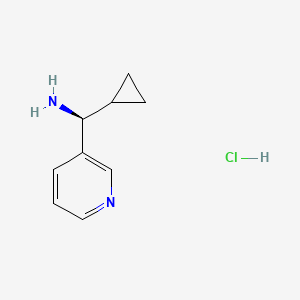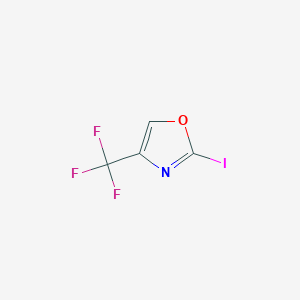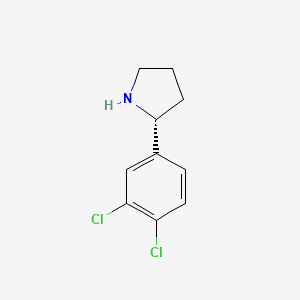
(R)-2-(3,4-Dichlorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3,4-Dichlorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,4-Dichlorophenyl)pyrrolidine typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to yield the desired pyrrolidine derivative. Common reagents used in this process include reducing agents such as sodium borohydride or catalytic hydrogenation using palladium or platinum catalysts .
Industrial Production Methods
Industrial production of ®-2-(3,4-Dichlorophenyl)pyrrolidine may involve large-scale catalytic hydrogenation processes, where the Schiff base intermediate is subjected to hydrogen gas in the presence of a palladium or platinum catalyst. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
®-2-(3,4-Dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
®-2-(3,4-Dichlorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of ®-2-(3,4-Dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
- (S)-2-(3,4-Dichlorophenyl)pyrrolidine
- 2-(3,4-Dichlorophenyl)pyrrolidine hydrochloride
- 3-(3,4-Dichlorophenyl)pyrrolidine
Uniqueness
®-2-(3,4-Dichlorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomers or other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C10H11Cl2N |
|---|---|
分子量 |
216.10 g/mol |
IUPAC 名称 |
(2R)-2-(3,4-dichlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 |
InChI 键 |
LTITXVXGJJQFJC-SNVBAGLBSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
C1CC(NC1)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)
![7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B12967044.png)
![6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12967056.png)

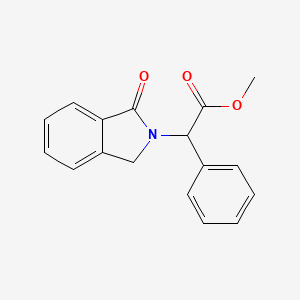
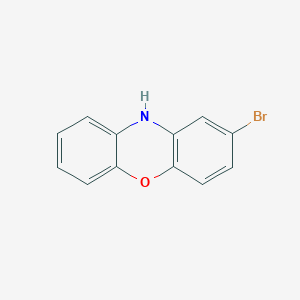
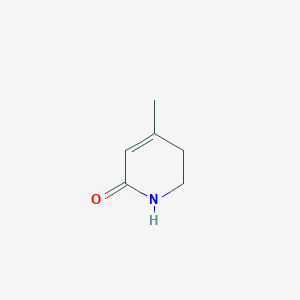
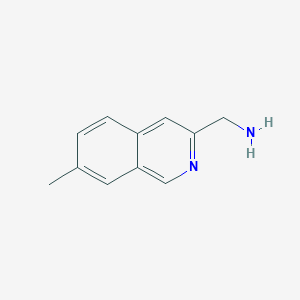
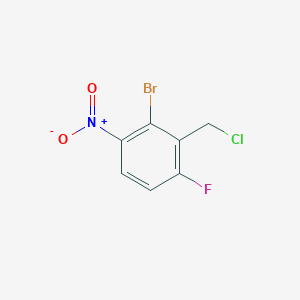
![12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene](/img/structure/B12967096.png)
